Véliparib dihydrochlorure

Vue d'ensemble

Description

Veliparib dihydrochloride is a potent inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes, specifically PARP-1 and PARP-2. It is a small molecule that has been investigated for its potential use in cancer therapy, particularly in enhancing the efficacy of chemotherapy and radiation therapy by inhibiting DNA repair mechanisms in cancer cells .

Applications De Recherche Scientifique

Veliparib dihydrochloride has been extensively studied for its applications in various fields:

Chemistry: Used as a tool to study DNA repair mechanisms.

Biology: Investigated for its role in cellular responses to DNA damage.

Medicine: Explored as a potential therapeutic agent in cancer treatment, particularly in combination with chemotherapy and radiation therapy. .

Industry: Utilized in the development of new cancer therapies and as a research tool in drug discovery.

Mécanisme D'action

Veliparib dihydrochloride exerts its effects by inhibiting PARP enzymes, which play a crucial role in the repair of single-strand breaks (SSBs) in DNA. By blocking PARP activity, Veliparib prevents the repair of SSBs, leading to the accumulation of double-strand breaks (DSBs) during DNA replication. This results in increased DNA damage and cell death, particularly in cancer cells that rely heavily on PARP for DNA repair .

Safety and Hazards

Orientations Futures

Veliparib is currently in phase III clinical trials in solid tumors . It has shown promise in treating cancers with BRCA mutations, and mounting evidence points to benefits in people without these mutations too . Researchers are looking to build on these successes by developing better PARP inhibitors, searching for synergies with other drugs, and improving predictions of who will benefit .

Analyse Biochimique

Biochemical Properties

Veliparib dihydrochloride plays a crucial role in biochemical reactions by inhibiting the activity of PARP-1 and PARP-2 enzymes. These enzymes are involved in the repair of single-strand breaks in DNA through the base excision repair pathway. By inhibiting PARP-1 and PARP-2, Veliparib dihydrochloride prevents the repair of DNA damage, leading to the accumulation of DNA strand breaks and ultimately cell death. This compound interacts with various biomolecules, including DNA, PARP enzymes, and other proteins involved in DNA repair .

Cellular Effects

Veliparib dihydrochloride exerts significant effects on various types of cells and cellular processes. In cancer cells, it enhances the cytotoxic effects of DNA-damaging agents by preventing the repair of DNA damage. This leads to increased apoptosis and cell death in cancer cells. Additionally, Veliparib dihydrochloride has been shown to increase autophagy and apoptosis in lung cancer cells . It also influences cell signaling pathways, gene expression, and cellular metabolism by disrupting the normal function of PARP enzymes .

Molecular Mechanism

The molecular mechanism of action of Veliparib dihydrochloride involves the inhibition of PARP-1 and PARP-2 enzymes. By binding to the catalytic domain of these enzymes, Veliparib dihydrochloride prevents the transfer of ADP-ribose units to target proteins, thereby inhibiting their activity. This inhibition leads to the accumulation of DNA strand breaks and the activation of cell death pathways. Additionally, Veliparib dihydrochloride induces synthetic lethality in cancer cells with deficiencies in homologous recombination repair, such as those with BRCA1 or BRCA2 mutations .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Veliparib dihydrochloride have been observed to change over time. The compound is stable under standard storage conditions and retains its activity over extended periods. Its effects on cellular function can vary depending on the duration of exposure. Long-term exposure to Veliparib dihydrochloride has been shown to result in sustained inhibition of PARP activity and prolonged DNA damage in cancer cells . Additionally, studies have demonstrated that the compound can enhance the efficacy of DNA-damaging agents over multiple treatment cycles .

Dosage Effects in Animal Models

The effects of Veliparib dihydrochloride vary with different dosages in animal models. At lower doses, the compound enhances the efficacy of DNA-damaging agents without causing significant toxicity. At higher doses, Veliparib dihydrochloride can lead to adverse effects such as neutropenia, anemia, and thrombocytopenia . Studies have also shown that the compound can potentiate the effects of chemotherapeutic agents in animal models of cancer, leading to improved treatment outcomes .

Metabolic Pathways

Veliparib dihydrochloride is involved in several metabolic pathways, primarily through its interaction with PARP enzymes. The compound is metabolized by cytochrome P450 enzymes, including CYP2D6, CYP1A2, CYP2C19, and CYP3A4 . It undergoes biotransformation to form various metabolites, including a lactam, an amino acid, and an N-carbamoyl glucuronide . These metabolic pathways play a crucial role in the elimination and clearance of Veliparib dihydrochloride from the body.

Transport and Distribution

Veliparib dihydrochloride is transported and distributed within cells and tissues through various mechanisms. The compound is orally bioavailable and can penetrate the blood-brain barrier, making it effective in treating brain metastases . It is also distributed to various tissues, including tumors, where it exerts its therapeutic effects. The transport and distribution of Veliparib dihydrochloride are influenced by factors such as tissue perfusion, binding to plasma proteins, and interactions with transporters .

Subcellular Localization

The subcellular localization of Veliparib dihydrochloride is primarily within the nucleus, where it interacts with PARP enzymes and DNA. The compound’s activity is influenced by its localization to specific subcellular compartments, such as the nucleolus and chromatin . Additionally, post-translational modifications and targeting signals play a role in directing Veliparib dihydrochloride to specific subcellular locations, enhancing its efficacy in inhibiting PARP activity and inducing DNA damage .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Veliparib dihydrochloride typically involves several key steps:

Imidization: Starting with L-alanine ethyl ester, the compound undergoes imidization to form a key intermediate.

Cyclization Reduction: This intermediate is then subjected to cyclization reduction.

Hydrolysis: The resulting product undergoes hydrolysis to yield ®-2-methylpyrrolidine-2-carboxylic acid.

Condensation: Finally, a one-step condensation reaction is performed to produce Veliparib

Industrial Production Methods

Industrial production methods for Veliparib dihydrochloride involve optimizing the above synthetic routes to ensure high yield and purity. This often includes the use of advanced purification techniques and stringent quality control measures to meet pharmaceutical standards .

Analyse Des Réactions Chimiques

Types of Reactions

Veliparib dihydrochloride primarily undergoes:

Substitution Reactions: Common in the synthesis process.

Hydrolysis: As part of its preparation.

Cyclization: To form the benzimidazole ring structure.

Common Reagents and Conditions

Carbonyldiimidazole (CDI): Used in coupling reactions.

Acetic Acid: Employed in reflux conditions for ring formation.

Hydrogenolysis Conditions: For deprotection steps.

Major Products

The major product of these reactions is Veliparib itself, with intermediates such as ®-2-methylpyrrolidine-2-carboxylic acid being crucial for the final synthesis .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Olaparib

- Rucaparib

- Niraparib

- Talazoparib

Comparison

Veliparib dihydrochloride is unique in its specific inhibition of both PARP-1 and PARP-2 with high affinity. Compared to other PARP inhibitors like Olaparib and Rucaparib, Veliparib has shown distinct pharmacokinetic properties and varying degrees of efficacy in different cancer types. Its ability to enhance the effects of chemotherapy and radiation therapy makes it a valuable candidate for combination therapies .

Propriétés

IUPAC Name |

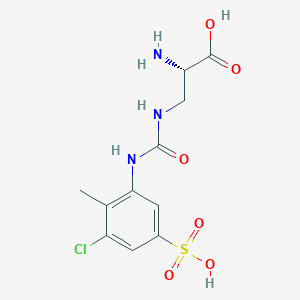

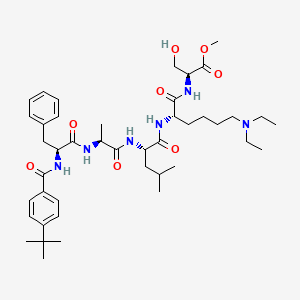

2-[(2R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O.2ClH/c1-13(6-3-7-15-13)12-16-9-5-2-4-8(11(14)18)10(9)17-12;;/h2,4-5,15H,3,6-7H2,1H3,(H2,14,18)(H,16,17);2*1H/t13-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSBSVDCHFMEYBX-FFXKMJQXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCN1)C2=NC3=C(C=CC=C3N2)C(=O)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CCCN1)C2=NC3=C(C=CC=C3N2)C(=O)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18Cl2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30670432 | |

| Record name | 2-[(2R)-2-Methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30670432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

912445-05-7 | |

| Record name | 2-[(2R)-2-Methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30670432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-2-(2-methylpyrrolidin-2-yl)-1H-benzo[d]imidazole-4-carboxamide dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(6-methyl-2-oxo-4-propyl-1H-pyridin-3-yl)methyl]-1-propan-2-yl-6-[6-(4-propan-2-ylpiperazin-1-yl)pyridin-3-yl]indazole-4-carboxamide](/img/structure/B611576.png)

![N-1,2,3-Benzothiadiazol-6-yl-N'-[2-oxo-2-(1-piperidinyl)ethyl]urea](/img/structure/B611578.png)

![N-[(1,2-Dihydro-1,6-dimethyl-2-oxo-4-propyl-3-pyridinyl)methyl]-N-methyl-1-(1-methylethyl)-6-[6-[4-(1-methylethyl)-1-piperazinyl]-3-pyridinyl]-1H-indazole-4-carboxamide](/img/structure/B611579.png)

![trans-4-(5-(4-((4-Methyl-1,4-diazepan-1-yl)methyl)phenyl)-2-(((S)-pentan-2-yl)amino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-cyclohexan-1-ol](/img/structure/B611583.png)

![N-[(2R)-5-(6-fluoropyridin-3-yl)-2,3-dihydro-1H-inden-2-yl]propane-2-sulfonamide](/img/structure/B611591.png)